![molecular formula C21H21NO7 B4182554 diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B4182554.png)
diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate
Overview
Description
Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate, also known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBI is a derivative of isophthalic acid and has been synthesized using several methods.
Mechanism of Action
Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate acts as an allosteric modulator of GABA(A) receptors. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the effects of GABA on the receptor. This leads to increased inhibitory neurotransmission, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has been shown to have several biochemical and physiological effects. It has been found to enhance the effects of GABA on GABA(A) receptors, leading to increased inhibitory neurotransmission. This can have a calming effect on the brain and can be beneficial in the treatment of anxiety, epilepsy, and insomnia. diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has also been shown to have anticonvulsant and sedative effects.
Advantages and Limitations for Lab Experiments
Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has several advantages for lab experiments. It is a potent and selective allosteric modulator of GABA(A) receptors, making it a valuable tool for studying the role of these receptors in the brain. diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate is also stable and can be easily synthesized using several methods. However, diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate also has a short half-life, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for the study of diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate. One direction is the development of more potent and selective allosteric modulators of GABA(A) receptors. This could lead to the development of new drugs for the treatment of neurological disorders. Another direction is the study of the role of GABA(A) receptors in the brain and how they are affected by different compounds. This could lead to a better understanding of the mechanisms underlying neurological disorders and the development of new treatments. Finally, the study of the biochemical and physiological effects of diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate could lead to the development of new drugs for the treatment of anxiety, epilepsy, and insomnia.
Scientific Research Applications
Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has been extensively studied for its potential applications in scientific research. It has been found to be a potent allosteric modulator of GABA(A) receptors, which are the major inhibitory neurotransmitter receptors in the brain. diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has been shown to enhance the effects of GABA on these receptors, leading to increased inhibitory neurotransmission. This makes diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate a potential candidate for the treatment of several neurological disorders, including anxiety, epilepsy, and insomnia.
properties
IUPAC Name |
diethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-3-26-20(24)14-9-15(21(25)27-4-2)11-16(10-14)22-19(23)13-5-6-17-18(12-13)29-8-7-28-17/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIADKVCPPKRRRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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